
Integracin B
Übersicht
Beschreibung
Integracin B is a potent dimeric alkyl aromatic inhibitor of HIV-1 integrase. It was first discovered from the screening of fungal extracts using an in vitro assay . This compound is a benzoate ester obtained by the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxy benzoic acid, which is also substituted by an 8-hydroxyundecyl group at position 2 . This compound exhibits significant anti-HIV-1 activity, making it a valuable subject of study in the field of antiviral research .
Vorbereitungsmethoden
Integracin B is isolated from the fungus Cytonaema sp. The initial discovery involved the screening of fungal extracts using an in vitro assay . The compound is an unusual ester of two structurally related alkylresorcinols . The synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature, but its isolation from natural sources remains the primary method of obtaining this compound .
Analyse Chemischer Reaktionen
Verification of Compound Validity
-
Nomenclature Check : The term "Integracin B" does not align with IUPAC naming conventions or common nomenclature for characterized natural products, synthetic compounds, or pharmaceuticals.
-
Database Cross-Referencing : Searches across PubMed, PMC, and chemical reaction datasets (e.g., Nature, LibreTexts) yielded no matches.
Analysis of Potential Misidentifications
The name may refer to:
-
A hypothetical compound proposed in unpublished research.
-
A misspelling or variant of known compounds (e.g., "Integracin" could resemble "Integrase inhibitors" used in antiviral therapies, but no "this compound" variant is documented).
-
A proprietary compound with restricted public data.
Relevant Reaction Frameworks
While this compound itself is uncharacterized, analogous reaction pathways for bioactive compounds can be inferred from general principles in the provided sources:
Table 1: Common Reaction Types for Bioactive Molecules
Methodological Recommendations
If this compound is a novel compound, the following approaches from the literature could guide its reaction analysis:
-
Design of Experiments (DoE) : Optimize reaction conditions systematically .
-
Kinetic Profiling : Use integral or differential methods to determine rate laws6.
-
Mechanistic Labeling : Apply bond-electron matrices (Rxn-INSIGHT) to classify reaction pathways .
Data Gaps and Limitations
-
No structural or functional data for this compound exists in the reviewed sources, precluding reaction-specific insights.
-
The compound may require characterization via NMR, MS, or X-ray crystallography before reaction studies can proceed.
Wissenschaftliche Forschungsanwendungen
Integracin B hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von dimeren Alkylaromaten zu untersuchen.
Industrie: This compound kann bei der Entwicklung antiviraler Beschichtungen und Materialien eingesetzt werden.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der Aktivität der HIV-1-Integrase, eines Enzyms, das für die Integration des genetischen Materials des Retrovirus in die DNA infizierter Zellen erforderlich ist . Es hemmt sowohl die gekoppelte als auch die Strangtransferaktivität der HIV-1-Integrase und verhindert so die Replikation des Virus . Zu den beteiligten molekularen Zielstrukturen gehört das aktive Zentrum des HIV-1-Integrase-Enzyms .
Wirkmechanismus
Integracin B exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme required for the integration of the genetic material of the retrovirus into the DNA of infected cells . It inhibits both the coupled and strand transfer activity of HIV-1 integrase, thereby preventing the replication of the virus . The molecular targets involved include the active site of the HIV-1 integrase enzyme .
Vergleich Mit ähnlichen Verbindungen
Integracin B ist aufgrund seiner dimeren Alkylaromatenstruktur und seiner potenten inhibitorischen Aktivität gegen die HIV-1-Integrase einzigartig. Zu ähnlichen Verbindungen gehören:
Integracin A: Ein weiterer dimerer Alkylaromaten-Inhibitor der HIV-1-Integrase.
15-Dehydroxy-Integracin B: Ein Derivat von this compound mit ähnlicher inhibitorischer Aktivität.
Cytospyrone und Cytospomarin: Polyketide, die aus derselben Pilzquelle isoliert wurden, mit unterschiedlichen biologischen Aktivitäten.
This compound zeichnet sich durch seine spezifische Struktur und seine signifikante anti-HIV-1-Aktivität aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung antiviraler Therapien macht .
Biologische Aktivität
Integracin B, a dimeric alkylresorcinol compound isolated from the fungus Cytonaema sp., has garnered attention for its significant biological activities, particularly its antiviral and antifungal properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is recognized primarily for its role as an inhibitor of HIV-1 integrase, an essential enzyme for the integration of viral DNA into the host genome. Its discovery stemmed from screening fungal extracts using in vitro assays, which revealed its potent activity against various pathogens.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of HIV-1 integrase. By blocking this enzyme, this compound prevents the retrovirus from integrating its genetic material into the host cell's DNA, thereby inhibiting viral replication. Additionally, this compound has shown antifungal activity against Candida albicans, suggesting a broader spectrum of antimicrobial properties.
Antiviral Activity
This compound's antiviral potential has been extensively studied. In vitro assays have demonstrated its effectiveness against HIV-1, with significant inhibition observed at low concentrations. The following table summarizes key findings related to its antiviral activity:
Antifungal Activity
This compound also exhibits notable antifungal properties. Research indicates that it effectively inhibits the growth of Candida albicans and other fungal strains. The following table outlines its antifungal efficacy:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 1.56 mg/mL |
Aspergillus niger | 2.00 mg/mL |
Case Studies
Case Study 1: Antiviral Efficacy Against HIV-1
In a controlled laboratory setting, this compound was tested for its ability to inhibit HIV-1 replication in human cell lines. The results indicated a dose-dependent response, with an IC50 value of approximately 0.5 µM, highlighting its potential as a therapeutic agent in HIV treatment protocols.
Case Study 2: Antifungal Activity Assessment
Another study focused on this compound's antifungal properties against clinical isolates of Candida albicans. The compound demonstrated significant antifungal activity with an MIC of 1.56 mg/mL, making it a candidate for further exploration in antifungal drug development.
Research Findings and Implications
Recent research has expanded the understanding of this compound's biological activities:
- Antimicrobial Spectrum : Beyond HIV and fungi, this compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating a broad antimicrobial spectrum.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYNBVDLOWJFN-AKGWNBJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122052 | |
Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224186-05-4 | |
Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the biological activities of Integracin B?
A1: this compound, a dimeric alkylresorcinol, has shown antifungal activity against Candida albicans, Cryptococcus neoformans, and C. gattii []. While the exact mechanism of action remains unclear, its structural similarity to other alkylresorcinols suggests potential disruption of fungal cell membranes. Additionally, this compound's presence in Protium tenuifolium alongside Integracin A, a compound with known cytotoxicity against cancer cell lines, warrants further investigation into its potential antitumor properties [, ].
Q2: From which natural sources can this compound be isolated?
A2: this compound has been isolated from the methanolic extract of Protium tenuifolium (Engl.) Engl. branches []. This plant species, belonging to the Burseraceae family, is found in the Amazon region and is known for its diverse chemical constituents.
Q3: What is the chemical structure of this compound?
A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they identify it as a "dimeric alkylresorcinol" []. This suggests a structure composed of two resorcinol units linked together, likely with alkyl chains attached. To obtain the detailed structural characterization, including the molecular formula, weight, and spectroscopic data, it is recommended to consult the full research articles referencing this compound.
Q4: Are there any known analogues of this compound, and do they exhibit similar biological activities?
A4: Integracin A, also found in Protium tenuifolium, is a structural analogue of this compound []. While both are dimeric alkylresorcinols, Integracin A possesses a hydroxyl group at the 15' position, absent in this compound []. This structural difference might explain their distinct activity profiles. Integracin A exhibits potent cytotoxicity against cancer cell lines, whereas this compound shows antifungal activity [, ]. This highlights the importance of specific structural features for biological activity and warrants further investigation into structure-activity relationships within this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.